Mepazine hydrochloride

説明

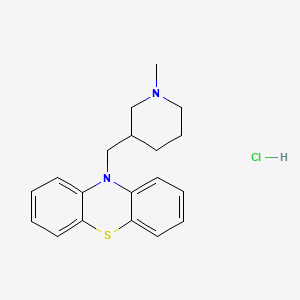

Structure

3D Structure of Parent

特性

IUPAC Name |

10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S.ClH/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCFKYRNUBRPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-89-9 (Parent) | |

| Record name | Mepazine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

346.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2975-36-2 | |

| Record name | 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2975-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepazine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepazine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIW15Q5R21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mepazine Hydrochloride: An In-depth Technical Guide to its Allosteric Inhibition of MALT1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which mepazine hydrochloride allosterically inhibits Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a key regulator of lymphocyte activation. This document details the signaling pathways involved, quantitative inhibitory data, and the experimental protocols used to elucidate this mechanism.

Introduction to MALT1 and its Role in Signaling

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a crucial mediator in the activation of NF-κB signaling pathways, which are essential for the proliferation and survival of lymphocytes.[1][2] MALT1 is a paracaspase, a type of cysteine protease, that also functions as a scaffold protein.[1][2] Its activity is tightly regulated and is initiated by the formation of the CARD11-BCL10-MALT1 (CBM) signalosome complex upon antigen receptor stimulation.[3][4] Dysregulation of MALT1 activity has been implicated in various lymphoid malignancies, making it an attractive therapeutic target.[1][5]

The MALT1 Signaling Pathway

The activation of MALT1 is a critical event in the signal transduction cascade leading to NF-κB activation. The process is initiated by upstream signals that lead to the formation of the CBM complex.[3][6] MALT1, as part of this complex, undergoes a conformational change that exposes its proteolytic active site.[7] Activated MALT1 then cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 and RelB, thereby amplifying and sustaining NF-κB signaling.[2][8] MALT1's scaffolding function also facilitates the recruitment of other signaling molecules, like TRAF6, which further contributes to NF-κB activation.[6]

Mechanism of Allosteric Inhibition by this compound

This compound is a phenothiazine (B1677639) derivative that acts as a non-competitive, allosteric inhibitor of MALT1.[8][9] It binds to a hydrophobic pocket located at the interface of the caspase-like domain and the third immunoglobulin-like (Ig3) domain of MALT1.[7][9] This binding site is distinct from the active site.

The binding of mepazine to this allosteric pocket induces a conformational change that locks MALT1 in an inactive state.[7] Specifically, the binding of mepazine displaces a key tryptophan residue (Trp580) that is essential for the conformational flexibility required for MALT1 activation.[7] By stabilizing the inactive conformation, mepazine prevents the proteolytic activity of MALT1, thereby inhibiting the cleavage of its substrates and subsequently suppressing NF-κB and JNK signaling.[1][8]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against MALT1 has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Assay Type | MALT1 Construct | IC50 (µM) | Reference |

| Biochemical Assay | GST-MALT1 full length | 0.83 | [10][11][12] |

| Biochemical Assay | GST-MALT1 (amino acids 325-760) | 0.42 | [10][11] |

| Cellular Assay (Jurkat T-cells) | Endogenous MALT1 | 3.9 | [13] |

| Cellular Assay (Murine splenic CD4+ T cells) | Endogenous MALT1 | 1.132 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of MALT1 by this compound.

MALT1 Enzymatic Assay (In Vitro)

This assay directly measures the proteolytic activity of recombinant MALT1 in the presence of an inhibitor.

Materials:

-

Recombinant GST-MALT1 (full length or truncated)

-

Fluorogenic MALT1 substrate (e.g., Ac-LR-AFC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, 10 mM DTT)

-

This compound

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).

-

Add 10 µL of recombinant GST-MALT1 (final concentration ~5 nM) to each well.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the fluorogenic MALT1 substrate (final concentration ~20 µM).

-

Immediately measure the fluorescence (Excitation: 400 nm, Emission: 505 nm) every minute for 60 minutes at 30°C.

-

Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of mepazine to MALT1 in a cellular context based on ligand-induced thermal stabilization of the target protein.[14][15]

Materials:

-

Jurkat T-cells or other suitable cell line

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-MALT1 antibody

-

Anti-GAPDH or other loading control antibody

Procedure:

-

Treat cultured cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-MALT1 antibody.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH).

-

Quantify the band intensities and plot the percentage of soluble MALT1 against the temperature. A shift in the melting curve to higher temperatures in the mepazine-treated samples indicates target engagement.

MALT1 Substrate Cleavage Assay (Western Blot)

This assay assesses the ability of mepazine to inhibit MALT1's proteolytic activity in cells by monitoring the cleavage of its known substrates.[1][8]

Materials:

-

Jurkat T-cells

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

This compound

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies against MALT1 substrates (e.g., A20, CYLD, RelB) and their cleaved forms, if available.

-

Loading control antibody (e.g., actin or tubulin)

Procedure:

-

Pre-treat Jurkat T-cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for a specified time (e.g., 30 minutes) to activate MALT1.

-

Lyse the cells and collect the total protein lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against MALT1 substrates (A20, CYLD, RelB).

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands.

-

Analyze the reduction in the appearance of cleaved substrate fragments or the stabilization of the full-length substrates in the mepazine-treated samples compared to the stimulated control.

NF-κB Reporter Assay

This assay measures the effect of mepazine on MALT1-mediated NF-κB activation.

Materials:

-

HEK293T or Jurkat T-cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Plasmids expressing components of the CBM complex (e.g., CARD11, BCL10, MALT1) for overexpression studies.

-

Transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid. For overexpression studies, also co-transfect plasmids for CBM components.

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Stimulate the cells (if not using constitutive activation via overexpression) with an appropriate agonist (e.g., PMA/Ionomycin for Jurkat T-cells).

-

After 6-8 hours of stimulation, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the mepazine concentration to determine the dose-dependent inhibition of NF-κB activation.

Conclusion

This compound represents a well-characterized allosteric inhibitor of MALT1. Its mechanism of action, involving the stabilization of an inactive conformation of the enzyme, provides a clear rationale for its inhibitory effects on downstream signaling pathways. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to further investigate MALT1 inhibition and to discover and characterize novel allosteric modulators of this important therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rupress.org [rupress.org]

- 6. Frontiers | Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Structural Analysis of Mepazine Hydrochloride Binding to MALT1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a critical regulator in the nuclear factor-kappa B (NF-κB) signaling pathway, playing a pivotal role in the activation, proliferation, and survival of lymphocytes. Its dysregulation is implicated in various autoimmune diseases and certain types of lymphomas, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL). MALT1 possesses both scaffolding functions and proteolytic activity through its paracaspase domain. The inhibition of this proteolytic activity has emerged as a promising therapeutic strategy. Mepazine, a phenothiazine (B1677639) derivative, has been identified as a potent and selective inhibitor of MALT1. This technical guide provides an in-depth analysis of the structural basis of Mepazine hydrochloride's binding to MALT1, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological and experimental frameworks.

Data Presentation: Quantitative Analysis of Mepazine Inhibition

This compound acts as a noncovalent, reversible, and allosteric inhibitor of the MALT1 protease.[1] Its inhibitory potency has been quantified against different constructs of the MALT1 protein, as summarized in the table below.

| MALT1 Construct | Inhibitor | IC50 (μM) | Notes |

| GST-MALT1 (full length) | This compound | 0.83[2][3][4][5] | Recombinant full-length MALT1 protein with a GST tag. |

| GST-MALT1 (amino acids 325-760) | This compound | 0.42[2][3][4] | Recombinant MALT1 construct containing the paracaspase and Ig3 domains. |

| Cellular MALT1 | Mepazine | ~10-30 | Effective concentration for complete MALT1 inhibition in Jurkat T-cells.[6] |

| Murine splenic CD4+ T cells | (S)-mepazine (MPT-0308) | 1.132 | Half-maximal MALT1 inhibition upon stimulation with PMA/ionomycin (B1663694).[6] |

Structural Insights into Mepazine Binding

X-ray crystallography studies have revealed that Mepazine and other phenothiazine derivatives do not bind to the active site of the MALT1 paracaspase domain. Instead, they occupy a hydrophobic, allosteric pocket located at the interface between the paracaspase domain and the third immunoglobulin-like (Ig3) domain.[7] This binding mode is characteristic of a non-competitive inhibitor.

The binding of Mepazine to this allosteric site is thought to stabilize an inactive conformation of MALT1, preventing the necessary conformational changes required for substrate binding and catalytic activity.[7] Specifically, the tricyclic ring of the phenothiazine structure forms hydrophobic interactions with key residues within this pocket.[8] This allosteric inhibition mechanism provides a basis for the high selectivity of Mepazine for MALT1 over other proteases.

MALT1 Signaling Pathway and Point of Mepazine Intervention

MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for NF-κB activation downstream of antigen receptors like the T-cell receptor (TCR) and B-cell receptor (BCR). The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of Mepazine.

Caption: MALT1 Signaling Pathway and Mepazine Inhibition.

Experimental Protocols

Recombinant MALT1 Expression and Purification for Structural Studies

A detailed protocol for obtaining purified MALT1 for structural and biochemical assays is crucial. The following outlines a general procedure based on established methods.

Caption: Workflow for Recombinant MALT1 Purification.

Detailed Steps:

-

Cloning: The human MALT1 construct, typically encompassing the caspase-like and Ig3 domains (e.g., amino acids 338-719), is cloned into a bacterial expression vector such as pPET21b, incorporating a C-terminal hexa-histidine (His6) tag for purification.[9]

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain like BL21 Star (DE3). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 18°C) to enhance protein solubility.[9]

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed using a high-pressure homogenizer. The lysate is then cleared by ultracentrifugation.[9]

-

Affinity Chromatography: The cleared lysate is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA Sepharose). The His-tagged MALT1 protein is eluted using an imidazole (B134444) gradient.[9]

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (e.g., on a Superdex 200 column) to separate MALT1 from any remaining contaminants and aggregates, ensuring a homogenous sample.[3]

-

Quality Control: The purity of the final protein sample is assessed by SDS-PAGE, and the protein concentration is determined using UV-Vis spectrophotometry.

X-ray Crystallography of the MALT1-Mepazine Complex

To determine the three-dimensional structure of Mepazine bound to MALT1, X-ray crystallography is employed. The general workflow is as follows:

Caption: Workflow for X-ray Crystallography.

Detailed Steps:

-

Complex Formation: Purified MALT1 protein is incubated with a molar excess of this compound to ensure saturation of the binding site.[3]

-

Crystallization: The MALT1-Mepazine complex is subjected to high-throughput screening of various crystallization conditions. The vapor diffusion method (either hanging or sitting drop) is commonly used.[10] A potential starting condition, based on the crystallization of MALT1 with other inhibitors, could be a buffer containing a precipitant like isopropanol and a salt such as calcium chloride at a specific pH.[3]

-

X-ray Diffraction Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.

-

Structure Solution and Refinement: The crystal structure is solved using molecular replacement with a previously determined structure of MALT1 as a search model. The model is then refined against the collected diffraction data.

-

Structural Analysis: The final electron density map is analyzed to confirm the binding of Mepazine in the allosteric pocket and to detail the specific molecular interactions between the inhibitor and the protein residues.

Cellular MALT1 Activity Assay

To assess the inhibitory effect of Mepazine on MALT1's proteolytic activity in a cellular context, a fluorogenic cleavage assay can be performed.

Detailed Steps:

-

Cell Culture and Treatment: Jurkat T-cells are cultured and pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours).

-

MALT1 Activation: MALT1 activity is stimulated by treating the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin for a short duration (e.g., 30 minutes).

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer to release cellular proteins.

-

Immunoprecipitation: MALT1 is immunoprecipitated from the cell lysates using a specific anti-MALT1 antibody.

-

Cleavage Assay: The immunoprecipitated MALT1 is incubated with a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).

-

Fluorescence Measurement: The cleavage of the substrate by active MALT1 releases a fluorescent molecule (AMC), and the increase in fluorescence is measured over time using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The rate of fluorescence increase is proportional to the MALT1 activity.

Conclusion

The structural and functional analyses of this compound's interaction with MALT1 have provided a clear understanding of its mechanism of action. By binding to an allosteric site, Mepazine effectively locks the MALT1 paracaspase in an inactive conformation, thereby inhibiting the downstream NF-κB signaling cascade. This detailed knowledge, supported by the quantitative data and experimental protocols outlined in this guide, is invaluable for the ongoing research and development of MALT1 inhibitors as potential therapeutics for a range of immunological disorders and cancers. The allosteric nature of Mepazine's binding offers a promising avenue for developing highly selective and potent next-generation MALT1 inhibitors.

References

- 1. pnas.org [pnas.org]

- 2. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Mechanism and specificity of the human paracaspase MALT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Backbone Assignment of the MALT1 Paracaspase by Solution NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Characterization of Mepazine Hydrochloride's Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine, a phenothiazine (B1677639) derivative, has garnered renewed interest for its potent inhibitory effects on the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator in immune signaling pathways. As a chiral molecule, mepazine exists as two enantiomers, (S)-Mepazine and (R)-Mepazine. Emerging research indicates a significant stereoselectivity in their biological activity, with the (S)-enantiomer being substantially more potent in MALT1 inhibition. This technical guide provides a comprehensive overview of the biochemical characterization of Mepazine hydrochloride's enantiomers, focusing on their differential MALT1 inhibitory activity. It includes detailed experimental protocols for enantiomer separation and biochemical assays, quantitative data presentation, and visualizations of relevant pathways and workflows to support further research and drug development efforts in oncology and immunology.

Introduction

Mepazine is a phenothiazine that was initially developed as an antipsychotic agent. More recently, it has been identified as a potent, allosteric inhibitor of the MALT1 paracaspase. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a pivotal role in NF-κB activation in lymphocytes. Dysregulation of this pathway is implicated in certain types of lymphomas and autoimmune diseases.

Mepazine possesses a chiral center, and therefore exists as a pair of enantiomers: (S)-Mepazine and (R)-Mepazine. Preclinical studies have revealed that the MALT1 inhibitory activity of mepazine resides predominantly in the (S)-enantiomer, which is approximately 10-fold more potent than its (R)-counterpart[1]. This stereospecificity highlights the importance of studying the individual enantiomers to understand their full therapeutic potential and off-target effects. This guide outlines the key biochemical characteristics of Mepazine's enantiomers and provides detailed methodologies for their investigation.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for Mepazine and its enantiomers.

Table 1: MALT1 Inhibitory Activity of Mepazine Enantiomers and Racemate

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| (S)-Mepazine | MALT1 | Enzymatic Assay | ~0.08 | [1] |

| (R)-Mepazine | MALT1 | Enzymatic Assay | ~0.8 | [1] |

| Racemic Mepazine | GST-MALT1 (full length) | Enzymatic Assay | 0.83 | [2] |

| Racemic Mepazine | GST-MALT1 (325-760) | Enzymatic Assay | 0.42 | [2] |

Table 2: Off-Target Receptor Binding Affinities of Mepazine Enantiomers (Hypothetical Data)

| Enantiomer | Receptor Subtype | Ligand | K_i (nM) | Assay Type |

| (S)-Mepazine | Dopamine (B1211576) D2 | [³H]Spiperone | Data not available | Radioligand Binding Assay |

| (R)-Mepazine | Dopamine D2 | [³H]Spiperone | Data not available | Radioligand Binding Assay |

| (S)-Mepazine | Muscarinic M1 | [³H]Pirenzepine | Data not available | Radioligand Binding Assay |

| (R)-Mepazine | Muscarinic M1 | [³H]Pirenzepine | Data not available | Radioligand Binding Assay |

Note: Specific binding affinity data for the individual enantiomers of Mepazine at common off-targets for phenothiazines, such as dopamine and muscarinic receptors, are not currently available in the public domain. The table above serves as a template for the presentation of such data once generated.

Experimental Protocols

Chiral Separation of Mepazine Enantiomers

The separation of Mepazine enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). The following protocol is a general guideline based on methods developed for other phenothiazine derivatives and should be optimized for Mepazine.

Objective: To resolve racemic this compound into its (S) and (R) enantiomers.

Materials:

-

Racemic this compound

-

HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol, acetonitrile)

-

Chiral stationary phase column (e.g., Chiralpak® IA or Chiralpak® ID)

-

HPLC system with UV detector

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v). The addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary to improve peak shape for basic compounds like Mepazine.

-

Sample Preparation: Dissolve racemic this compound in the mobile phase to a final concentration of 1 mg/mL.

-

HPLC Conditions:

-

Column: Chiralpak® IA or Chiralpak® ID (or equivalent polysaccharide-based chiral stationary phase).

-

Mobile Phase: Isocratic elution with n-hexane/isopropanol (90:10, v/v) + 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Enantiomer Identification: The elution order of the enantiomers should be determined by comparison with reference standards of the pure (S) and (R) enantiomers, if available. Alternatively, the separated enantiomers can be collected and their absolute configuration determined by chiroptical methods such as circular dichroism (CD) spectroscopy.

MALT1 Enzymatic Assay

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of Mepazine enantiomers against MALT1 protease.

Objective: To measure the IC50 values of (S)-Mepazine and (R)-Mepazine for MALT1 protease activity.

Materials:

-

Recombinant human MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AFC)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.5)

-

(S)-Mepazine and (R)-Mepazine hydrochloride

-

DMSO

-

384-well black microplates

-

Fluorescence plate reader

Methodology:

-

Compound Preparation: Prepare a series of dilutions of the test compounds ((S)-Mepazine and (R)-Mepazine) in DMSO. A typical starting concentration would be 1 mM, followed by serial dilutions.

-

Enzyme and Substrate Preparation: Dilute the recombinant MALT1 enzyme and the fluorogenic substrate in assay buffer to their optimal working concentrations.

-

Assay Procedure:

-

Add 2 µL of the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 18 µL of the diluted MALT1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 20 µL of the diluted fluorogenic substrate solution to each well.

-

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Off-Target Receptor Binding Assay (Hypothetical Protocol for Dopamine D2 Receptor)

This protocol outlines a radioligand binding assay to assess the affinity of Mepazine enantiomers for the dopamine D2 receptor, a common off-target for phenothiazines.

Objective: To determine the K_i values of (S)-Mepazine and (R)-Mepazine for the human dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells)

-

[³H]Spiperone (radioligand)

-

Unlabeled Spiperone (for determination of non-specific binding)

-

(S)-Mepazine and (R)-Mepazine hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter

Methodology:

-

Compound and Radioligand Preparation: Prepare serial dilutions of the test compounds and a working solution of [³H]Spiperone in assay buffer.

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, [³H]Spiperone, and either buffer (for total binding), unlabeled Spiperone (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding by the test compounds.

-

Calculate the IC50 values by non-linear regression analysis.

-

Convert the IC50 values to K_i values using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

MALT1 Signaling Pathway

The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the inhibitory action of Mepazine.

Experimental Workflow for Enantiomer Characterization

The following diagram outlines the logical workflow for the comprehensive biochemical characterization of Mepazine's enantiomers.

Conclusion

The biochemical characterization of Mepazine's enantiomers is crucial for understanding their therapeutic potential and safety profile. The available data clearly indicate that (S)-Mepazine is the primary driver of MALT1 inhibition, making it a promising candidate for further development as an anti-cancer or immunomodulatory agent. However, a comprehensive understanding of the off-target activities of both enantiomers is essential. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct these critical studies. Future work should focus on generating quantitative data for the off-target interactions of (S)- and (R)-Mepazine to build a complete biochemical profile and guide the development of safer and more effective therapies.

References

Mepazine Hydrochloride: A Historical and Technical Review of a First-Generation Phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context of mepazine hydrochloride, a phenothiazine (B1677639) derivative that emerged during the nascent era of psychopharmacology. Developed in the wake of chlorpromazine's discovery, mepazine's trajectory from a promising antipsychotic to its eventual withdrawal from the market offers valuable insights into the evolution of drug development, safety standards, and the understanding of neuroleptic pharmacology. This document provides a comprehensive overview of its development, clinical evaluation, adverse effect profile, and its more recent reinvestigation as a MALT1 inhibitor.

Introduction: The Dawn of Phenothiazine Antipsychotics

The 1950s marked a revolutionary period in psychiatry with the serendipitous discovery of the antipsychotic properties of chlorpromazine (B137089), a phenothiazine derivative.[1] This breakthrough ignited a wave of research into related compounds, leading to the development of a series of "first-generation" or "typical" antipsychotics. These drugs, for the first time, offered a pharmacological means to manage the symptoms of psychosis, fundamentally altering the treatment landscape for severe mental illnesses like schizophrenia.[2]

This compound, chemically known as 10-((1-methyl-3-piperidyl)methyl)-10H-phenothiazine hydrochloride, was one such phenothiazine derivative developed during this period of intense pharmaceutical innovation.[3] Like its counterparts, it was investigated for its potential to alleviate psychotic symptoms. However, its clinical journey was ultimately cut short due to a combination of factors, including a less favorable efficacy and a concerning safety profile compared to the benchmark drug, chlorpromazine.

Chemical and Pharmacological Profile

Chemical Structure and Synthesis

This compound belongs to the phenothiazine class of compounds, characterized by a tricyclic structure with a sulfur and a nitrogen atom in the central ring. The synthesis of the core phenothiazine nucleus was first achieved by Bernthsen in 1883 through the reaction of diphenylamine (B1679370) with sulfur.[4] More contemporary methods often involve the cyclization of 2-substituted diphenyl sulfides.

The synthesis of specific phenothiazine derivatives like mepazine typically involves the alkylation of the nitrogen atom of the phenothiazine nucleus. For mepazine, this would involve a reaction with a 1-methyl-3-(halomethyl)piperidine derivative.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 10-((1-Methyl-3-piperidyl)methyl)-10H-phenothiazine monohydrochloride[3] |

| Chemical Formula | C19H23ClN2S[3] |

| Molecular Weight | 346.92 g/mol [3] |

| CAS Number | 2975-36-2[3] |

Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism

The primary mechanism of action for first-generation antipsychotics, including mepazine, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The "dopamine hypothesis" of schizophrenia posits that an excess of dopaminergic activity in this region contributes to the positive symptoms of psychosis, such as hallucinations and delusions. By antagonizing D2 receptors, these drugs reduce this hyperactivity, leading to a decrease in psychotic symptoms.

Historical Clinical Context and Withdrawal

Mepazine was introduced in the 1950s and was clinically evaluated for the treatment of schizophrenia and other psychotic disorders. However, its time on the market was relatively short-lived.

Efficacy in the Treatment of Schizophrenia

Early clinical trials and subsequent meta-analyses indicated that mepazine was less effective than chlorpromazine in the treatment of schizophrenia. A systematic review and meta-analysis of randomized controlled trials comparing chlorpromazine to other antipsychotics found that chlorpromazine was more efficacious than mepazine.[5] This lower efficacy likely contributed to its decline in use as more effective alternatives became available.

Table 2: Comparative Efficacy of Mepazine and Chlorpromazine in Schizophrenia

| Drug | Comparative Efficacy vs. Chlorpromazine | Citation |

| Mepazine | Less Efficacious | [5] |

Adverse Effects and Safety Concerns

A significant factor leading to the withdrawal of mepazine was its adverse effect profile. Like other phenothiazines, it was associated with a range of side effects. Of particular concern was the risk of agranulocytosis, a serious and potentially fatal blood dyscrasia characterized by a severe reduction in white blood cells. Case reports from the late 1950s and early 1960s documented instances of agranulocytosis in patients treated with mepazine.[1][4][6]

Other common side effects of first-generation antipsychotics like mepazine include:

-

Extrapyramidal Symptoms (EPS): Parkinsonism, akathisia, and acute dystonias.

-

Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention.

-

Sedation

-

Orthostatic Hypotension

Withdrawal from the Market

Due to its lower efficacy compared to chlorpromazine and significant safety concerns, particularly the risk of agranulocytosis, mepazine was eventually withdrawn from the market. While the exact date of its withdrawal is not prominently documented, it is listed as a drug product that was withdrawn or removed from the market because it was found to be unsafe or not effective.

Experimental Protocols

Hypothetical Clinical Trial Protocol (1950s-1960s)

-

Objective: To compare the efficacy and safety of mepazine and chlorpromazine in the treatment of acute or chronic schizophrenia.

-

Study Design: A double-blind, randomized, controlled trial.

-

Patient Population: Hospitalized patients with a diagnosis of schizophrenia, based on the diagnostic criteria of the era.

-

Interventions:

-

This compound administered orally at a specified daily dosage range.

-

Chlorpromazine hydrochloride administered orally at a specified daily dosage range.

-

-

Outcome Measures:

-

Efficacy: Improvement in psychotic symptoms assessed using clinical rating scales available at the time (e.g., behavioral observation scales, global impression of improvement).

-

Safety: Monitoring for adverse effects, with a particular focus on extrapyramidal symptoms, anticholinergic effects, and regular blood counts to detect hematological abnormalities like agranulocytosis.

-

-

Duration: Typically several weeks to months.

Modern Re-evaluation: Mepazine as a MALT1 Inhibitor

In a notable example of drug repurposing, mepazine has recently been reinvestigated for its potential in oncology. It has been identified as a potent and selective inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[8][9]

MALT1 is a key component of the CBM (CARMA1-BCL10-MALT1) signalosome complex, which plays a crucial role in the activation of the NF-κB signaling pathway. This pathway is constitutively active in certain types of lymphomas, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), and contributes to tumor cell survival and proliferation.

By inhibiting the protease activity of MALT1, mepazine can block NF-κB signaling and induce apoptosis in MALT1-dependent cancer cells.

Table 3: In Vitro Activity of Mepazine as a MALT1 Inhibitor

| Target | IC50 | Citation |

| GST-MALT1 (full length) | 0.83 µM | [9] |

| GST-MALT1 (325-760) | 0.42 µM | [9] |

This rediscovery of mepazine's activity highlights the potential for finding novel applications for previously discontinued (B1498344) drugs and underscores the importance of understanding the diverse pharmacological profiles of established chemical scaffolds.

Conclusion

The history of this compound serves as a compelling case study in the development of early psychopharmacological agents. Its story reflects the rapid, and at times trial-and-error, nature of drug discovery in the mid-20th century. While its clinical utility as an antipsychotic was ultimately limited by a combination of lower efficacy and significant safety concerns, particularly the risk of agranulocytosis, the recent elucidation of its activity as a MALT1 inhibitor demonstrates that even withdrawn drugs can hold valuable lessons and potential for future therapeutic applications. For researchers and drug development professionals, the journey of mepazine underscores the critical importance of a thorough understanding of a compound's complete pharmacological profile and the ever-present potential for drug repurposing.

References

- 1. Chlorpromazine versus metiapine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metiapine: a double-blind comparison with chlorpromazine in acute schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Very high dose fluphenazine decanoate: a controlled trial in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mepazine (pacatal): Clinical trial with placebo control and psychological study | Semantic Scholar [semanticscholar.org]

- 5. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorpromazine versus every other antipsychotic for schizophrenia: a systematic review and meta-analysis challenging the dogma of equal efficacy of antipsychotic drugs - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A Medication Hiccup: Chlorpromazine-Induced Agranulocytosis in a 72-Year-Old Male - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Double-blind comparative clinical trial of pimozide and chlorpromazine in mania. A test of the dopamine hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Many drugs implicated in agranulocytosis - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Mepazine Hydrochloride-MALT1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between Mepazine hydrochloride and Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling and a validated therapeutic target in certain cancers and autoimmune diseases.[1][2] Mepazine, a phenothiazine (B1677639) derivative, has been identified as a potent and selective allosteric inhibitor of MALT1's protease activity.[3][4] This document details the methodologies for computational modeling of this interaction, summarizes key quantitative data, and provides protocols for experimental validation.

Introduction to MALT1 and this compound

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a dual-function protein, acting as both a scaffold protein and a cysteine protease, known as a paracaspase.[5][6] Its proteolytic activity is crucial for the activation of the NF-κB signaling pathway, which is essential for the proliferation and survival of certain types of B-cell lymphomas, such as the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][4] The protease activity of MALT1 leads to the cleavage of several substrates, including CYLD, A20, BCL10, and RelB, which are negative regulators of the NF-κB pathway.[7][8]

This compound is a phenothiazine derivative that has been identified as a potent and selective inhibitor of MALT1's proteolytic activity.[3][9] It acts as a non-competitive, reversible, and allosteric inhibitor, binding to a site distinct from the active site.[4][10] This inhibition of MALT1 leads to the suppression of NF-κB signaling and induces apoptosis in MALT1-dependent cancer cells.[4][9]

Quantitative Data Summary

The inhibitory activity of Mepazine and its hydrochloride salt against MALT1 has been quantified through various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | MALT1 Construct | IC50 (µM) | Reference |

| Mepazine | GST-MALT1 full length | 0.83 | [3][11] |

| Mepazine | GST-MALT1 (aa 325-760) | 0.42 | [3][11] |

| This compound | GST-MALT1 full length | 0.83 | [9][12] |

| This compound | GST-MALT1 (aa 325-760) | 0.42 | [9][12] |

In Silico Modeling of the this compound-MALT1 Interaction

In silico modeling is a powerful tool to understand the molecular basis of the interaction between this compound and MALT1. The primary methods employed are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For the Mepazine-MALT1 interaction, docking studies have shown that Mepazine binds to an allosteric pocket.[10][13]

Workflow for this compound-MALT1 Docking

Caption: Workflow for molecular docking of this compound to MALT1.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the this compound-MALT1 complex over time, assessing the stability of the docked pose and conformational changes.

Workflow for this compound-MALT1 MD Simulation

Caption: Workflow for MD simulation of the this compound-MALT1 complex.

Experimental Protocols for Validation

The in silico predictions can be validated through in vitro experiments that measure the inhibitory effect of this compound on MALT1's protease activity.

Western Blot for MALT1 Substrate Cleavage

This method visualizes the inhibition of the cleavage of MALT1 substrates like CYLD.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., Jurkat T-cells, OCI-Ly3 B-cell lymphoma) and treat with varying concentrations of this compound for a specified duration. Stimulate the cells with agents like PMA and Ionomycin to activate MALT1.[11]

-

Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.[11]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD) overnight at 4°C.[11]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

-

Detection: Detect the protein bands using an ECL chemiluminescent substrate and an imaging system. A reduction in the cleaved substrate fragment in this compound-treated samples indicates inhibition of MALT1 activity.[11]

Fluorogenic MALT1 Cleavage Assay

This assay provides a quantitative measure of MALT1's enzymatic activity.

Protocol:

-

Cell Culture and Lysis: Culture and treat cells as described in the Western Blot protocol. Lyse the cells in a specific cellular lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% Triton X-100, with protease inhibitors).[1]

-

Immunoprecipitation of MALT1:

-

Cleavage Assay:

-

Resuspend the beads in a MALT1 cleavage buffer.[1]

-

Add a fluorogenic MALT1 substrate, such as Ac-LRSR-AMC (20 µM final concentration).[1][9]

-

Incubate at 30°C and measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.[1][9] A decrease in the rate of fluorescence increase in samples from this compound-treated cells indicates inhibition of MALT1 activity.

-

MALT1 Signaling Pathway

This compound inhibits MALT1, thereby impacting the NF-κB signaling pathway.

Simplified MALT1-Mediated NF-κB Signaling Pathway

Caption: this compound inhibits MALT1 protease activity, preventing the cleavage of negative regulators and suppressing NF-κB activation.

Conclusion

The in silico modeling of the this compound-MALT1 interaction, supported by experimental validation, provides a detailed understanding of its mechanism of action. This knowledge is invaluable for the rational design of more potent and selective MALT1 inhibitors for therapeutic applications in oncology and immunology. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Protein-Ligand Complex [mdtutorials.com]

- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 5. rcsb.org [rcsb.org]

- 6. MALT1 - Wikipedia [en.wikipedia.org]

- 7. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound monohydrate | C19H25ClN2OS | CID 44154839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. en.bio-protocol.org [en.bio-protocol.org]

- 10. cdn.origene.com [cdn.origene.com]

- 11. benchchem.com [benchchem.com]

- 12. rcsb.org [rcsb.org]

- 13. selleckchem.com [selleckchem.com]

Repurposing Mepazine Hydrochloride for Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine hydrochloride, a phenothiazine (B1677639) derivative historically used as an antipsychotic, is gaining significant traction in oncology research due to its potent and selective inhibition of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This technical guide provides an in-depth overview of the preclinical evidence supporting the repurposing of this compound as a promising anti-cancer agent. We will explore its mechanism of action, key signaling pathways, and summarize the quantitative data from various oncology models. Detailed experimental protocols for foundational research in this area are also provided, alongside visualizations of the critical pathways and workflows to facilitate a deeper understanding and guide future research endeavors.

Introduction: The Rationale for Repurposing this compound

The repurposing of existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to drug development. This compound, originally developed for psychiatric disorders, has been identified as a potent inhibitor of MALT1, a key protein in the signaling pathways of both cancer cells and immune cells.[1][2] This discovery has opened up new avenues for its use in oncology, particularly in hematological malignancies and solid tumors. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a pivotal role in the activation of the NF-κB signaling pathway, a well-established driver of tumorigenesis, inflammation, and cell survival.[1][3] Furthermore, MALT1 activity is implicated in the function of regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment.[4][5][6] By inhibiting MALT1, this compound presents a dual-pronged therapeutic strategy: directly targeting cancer cell survival and modulating the host immune response to enhance anti-tumor activity.

Mechanism of Action: MALT1 Inhibition

This compound acts as a non-covalent, reversible, and allosteric inhibitor of the MALT1 paracaspase.[3] Its primary mechanism involves the suppression of MALT1's proteolytic activity, which is essential for the cleavage of several key substrates involved in NF-κB activation and T-cell receptor (TCR) signaling.[5][7] This inhibition has been shown to be selective for the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), which is constitutively dependent on NF-κB signaling for survival.[2][3][8]

Impact on NF-κB Signaling

Inhibition of MALT1 by this compound prevents the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 and CYLD.[5][7] This leads to a downstream suppression of the NF-κB pathway, resulting in decreased expression of anti-apoptotic proteins and subsequent induction of apoptosis in MALT1-dependent cancer cells.[3]

Modulation of the Tumor Microenvironment

This compound has been shown to induce the fragility of regulatory T cells (Tregs) within the tumor microenvironment.[4][5][6] This reprogramming of Tregs from an immunosuppressive to a pro-inflammatory state can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy.[4][5][6][9] This synergistic effect is a promising avenue for combination therapies in solid tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound in oncology.

| Parameter | Value | Assay/Model | Reference |

| IC50 (GST-MALT1 full length) | 0.83 µM | In vitro enzyme assay | [2][3][8][10] |

| IC50 (GST-MALT1 325-760) | 0.42 µM | In vitro enzyme assay | [2][3][8][10] |

| Cell Viability (ABC-DLBCL cells) | Decrease observed at 5-20 µM | 4-day cell viability assay | [8][10] |

| In vivo dosage (murine DLBCL xenograft) | 16 mg/kg (intraperitoneal) | OCI-Ly10 cell line in NSG mice | [8] |

Table 1: In Vitro and In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

MALT1-Mediated NF-κB Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway and the point of intervention for this compound.

Caption: MALT1 signaling cascade leading to NF-κB activation.

Experimental Workflow: In Vitro Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cancer cell viability.

Caption: Workflow for determining cell viability upon Mepazine HCl treatment.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Seed ABC-DLBCL cells (e.g., HBL-1, OCI-Ly3) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Murine Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 ABC-DLBCL cells (e.g., OCI-Ly10) in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Drug Administration: Once the tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups. Administer this compound (e.g., 16 mg/kg) or vehicle control (e.g., saline) intraperitoneally once daily.

-

Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Conclusion and Future Directions

The preclinical data strongly support the repurposing of this compound as a promising therapeutic agent in oncology. Its well-defined mechanism of action as a MALT1 inhibitor, coupled with its dual effects on cancer cell survival and immune modulation, provides a solid rationale for its further development. Future research should focus on a more comprehensive evaluation in a wider range of cancer models, including patient-derived xenografts and organoids, to better predict clinical response. Furthermore, the synergistic potential with other anti-cancer agents, particularly immune checkpoint inhibitors, warrants extensive investigation. The ongoing clinical trial of the (S)-mepazine succinate (B1194679) enantiomer will be crucial in determining the clinical utility of this repurposed drug in patients with advanced cancers.[4][5][6][9]

References

- 1. williamscancerinstitute.com [williamscancerinstitute.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Mepazine Hydrochloride: A Technical Guide to its Pro-Apoptotic Effects in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine hydrochloride, a phenothiazine (B1677639) derivative, has emerged as a potent inducer of apoptosis in specific cancer cell types. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental protocols related to this compound's pro-apoptotic activity. The primary mechanism of action is the inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease, a key regulator of the NF-κB signaling pathway. This inhibition selectively triggers programmed cell death in MALT1-dependent cancers, particularly Activated B-Cell subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and pancreatic ductal adenocarcinoma (PDAC). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: MALT1 Inhibition

This compound functions as a selective, non-competitive, and reversible inhibitor of the MALT1 paracaspase. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for the activation of the NF-κB pathway in lymphocytes. In certain cancers, such as ABC-DLBCL and PDAC, malignant cells are dependent on chronic activation of the NF-κB pathway for their survival and proliferation. By inhibiting the proteolytic activity of MALT1, this compound disrupts this pro-survival signaling, leading to the induction of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits MALT1, blocking NF-κB survival signaling.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro MALT1 Inhibition and Cell Viability

| Parameter | Cancer Type | Cell Lines | Value | Reference |

| IC50 (MALT1 Protease Inhibition) | - | GST-MALT1 (full length) | 0.83 µM | [Nagel D, et al. 2012] |

| - | GST-MALT1 (325-760) | 0.42 µM | [Nagel D, et al. 2012] | |

| Effective Concentration (Cell Viability Reduction) | ABC-DLBCL | HBL1, OCI-Ly3, U2932, TMD8 | 5-20 µM (after 4 days) | [Nagel D, et al. 2012] |

| Pancreatic Cancer | Panc-1 | ~25 µM | [Konczalla L, et al. 2020] |

Table 2: Induction of Apoptosis

| Cancer Type | Cell Line | Treatment | Apoptotic Effect | Reference |

| ABC-DLBCL | OCI-Ly10 | 16 mg/kg (in vivo) | Increased apoptosis | [Nagel D, et al. 2012] |

| Pancreatic Cancer | Panc-1 | 25 µM | Increased cleaved caspase-3 | [Konczalla L, et al. 2020] |

| PDAC cells | Mepazine | Increased apoptosis | [Konczalla L, et al. 2020] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and apoptosis.

Cell Culture and this compound Treatment

-

Cell Lines:

-

ABC-DLBCL: HBL1, OCI-Ly3, U2932, TMD8, OCI-Ly10.

-

Pancreatic Cancer: Panc-1.

-

-

Culture Medium:

-

ABC-DLBCL lines: RPMI 1640 medium supplemented with 10% or 20% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Panc-1: DMEM supplemented with 10% FCS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in the appropriate cell culture medium to the desired final concentrations. A vehicle control (DMSO) is run in parallel in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described by Nagel et al. (2012).

-

Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10^4 cells per well.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control for the desired duration (e.g., 96 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for Cell Viability Assessment

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is a generalized protocol adaptable from standard methods for the analysis of apoptosis in suspension cells like ABC-DLBCL lines.

-

Cell Treatment: Treat 1 x 10^6 cells with this compound or vehicle control for the desired time.

-

Cell Harvesting: Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V binding buffer.

-

Analysis: Analyze the stained cells immediately by flow cytometry.

Western Blot Analysis for Cleaved Caspase-3

This protocol is based on the methodology described by Konczalla et al. (2020) for Panc-1 cells.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., from Cell Signaling Technology) overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the cleaved caspase-3 signal to the loading control.

Logical Relationship for Apoptosis Confirmation

Caption: Confirmation of apoptosis via complementary experimental approaches.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for MALT1-dependent cancers by effectively inducing apoptosis. The data presented in this guide highlight its potent inhibitory effect on MALT1 and its downstream consequences on cancer cell viability. The detailed experimental protocols provide a framework for researchers to further investigate the pro-apoptotic effects of this compound and similar compounds. Future research should focus on elucidating the full spectrum of its in vivo efficacy and safety, as well as exploring potential combination therapies to enhance its anti-cancer activity.

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Mepazine Hydrochloride in ABC-DLBCL Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) is an aggressive malignancy characterized by constitutive activation of the NF-κB signaling pathway. A key component of this pathway is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), whose proteolytic activity is essential for the survival of ABC-DLBCL cells.[1][2] Mepazine hydrochloride, a phenothiazine (B1677639) derivative, has been identified as a potent and selective inhibitor of the MALT1 protease.[2][3][4] It exerts its effect by non-competitively inhibiting the cleavage activity of MALT1, which in turn suppresses anti-apoptotic NF-κB signaling and selectively induces toxicity in MALT1-dependent ABC-DLBCL cells.[1][2] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against ABC-DLBCL cell lines.

Mechanism of Action

This compound functions as a selective, noncovalent, and reversible inhibitor of the MALT1 paracaspase.[1] In ABC-DLBCL, chronic B-cell receptor signaling leads to the formation of the CBM complex (CARD11-BCL10-MALT1), which activates MALT1's protease function. Activated MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, leading to sustained pro-survival signaling. By inhibiting MALT1's proteolytic activity, this compound prevents the degradation of these negative regulators, thereby suppressing the NF-κB pathway and inducing apoptosis in ABC-DLBCL cells.[1][2]

Experimental Protocols

Cell Culture and Maintenance

ABC-DLBCL cell lines (e.g., HBL-1, OCI-Ly3, TMD8, U2932) and Germinal Center B-cell like (GCB)-DLBCL cell lines for selectivity comparison (e.g., BJAB, SU-DHL-4, SU-DHL-6) should be cultured in RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and kept in the logarithmic growth phase for all experiments.

Preparation of this compound Stock Solution

This compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[5] For example, a 10 mM stock solution can be prepared and stored at -20°C. Further dilutions should be made in the complete culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay

The effect of this compound on cell viability can be determined using various methods, such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: Seed 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Include wells for vehicle control (medium with DMSO) and blank (medium only).

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 5 µM to 20 µM.[3][8][9]

-

Incubation: Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.[3][8][9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

b) CellTiter-Glo® Luminescent Cell Viability Assay Protocol [10][11]

-

Cell Seeding and Compound Addition: Follow steps 1 and 2 of the MTT assay protocol using an opaque-walled 96-well plate.

-

Incubation: Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining[12][13]

-

Cell Treatment: Seed ABC-DLBCL cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 concentration determined from the viability assay) for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis[14][15]

-